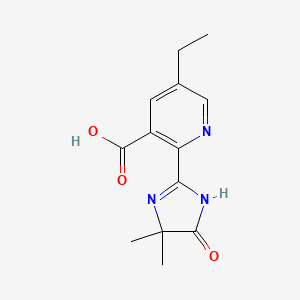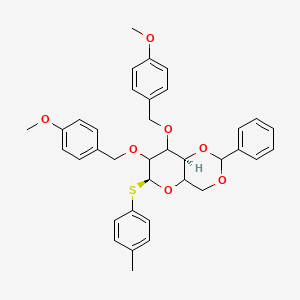
11-Oxo Androsterone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxo Androsterone-d4 is a synthetic steroid compound with the molecular formula C19H24D4O3 and a molecular weight of 308.45 g/mol . It is a deuterated form of 11-Oxo Androsterone, where four hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Androsterone-d4 typically involves the deuteration of 11-Oxo Androsterone. Deuteration is achieved by replacing hydrogen atoms with deuterium through chemical reactions involving deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Oxo Androsterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may yield less oxidized steroids.
Scientific Research Applications
11-Oxo Androsterone-d4 is used in various scientific research applications, including:
Biochemistry: Studying steroid metabolism and enzyme interactions.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of steroid compounds.
Medicine: Researching potential therapeutic applications and drug development.
Industry: Used as a reference standard in analytical chemistry and quality control
Mechanism of Action
The mechanism of action of 11-Oxo Androsterone-d4 involves its interaction with steroid receptors and enzymes. It acts as a precursor to other steroid hormones and can be metabolized into active forms that exert biological effects. The molecular targets include androgen receptors and enzymes involved in steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
11-Ketotestosterone: Another deuterated steroid with similar applications in research.
11β-Hydroxyandrostenedione: A related compound with similar metabolic pathways.
Uniqueness
11-Oxo Androsterone-d4 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and traceability in mass spectrometry analyses.
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1/i7D2,9D2 |
InChI Key |
IUNYGQONJQTULL-AMIABXDKSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)



![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)

![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)


![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)



![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
